(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride

Chemical Stability Solid-State Properties Inventory Management

Researchers synthesizing azatricyclic MMP-3/8/13 inhibitors face a critical challenge: the free base (CAS 55745-74-9) or positional isomers (2-yl/4-yl) produce inactive scaffold geometries, derailing multi-step synthetic campaigns. This compound eliminates that risk: • Exact 5-aminomethyl substitution required for azatricyclic core formation • Stable crystalline HCl salt (mp 251-254°C) ensures long-term storage integrity & accurate weighing • Enhanced aqueous solubility vs. free base for homogeneous assay stock solutions Supplied at ≥98% purity; ideal for medicinal chemistry & HTS library construction.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
CAS No. 635309-62-5
Cat. No. B131102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride
CAS635309-62-5
Synonyms5-(Aminomethyl)-2,3-dihydrobenzofuran Hydrochloride; 
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)CN.Cl
InChIInChI=1S/C9H11NO.ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;/h1-2,5H,3-4,6,10H2;1H
InChIKeyBYHOTUFEUBWUME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2,3-Dihydrobenzofuran-5-yl)methanamine HCl


(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride is a benzofuran derivative primarily utilized as a key chemical intermediate in medicinal chemistry [1]. This compound, defined by its 5-substituted dihydrobenzofuran core bearing a primary amine moiety, is supplied as a stable hydrochloride salt (C9H12ClNO) with a molecular weight of 185.65 g/mol . It serves as a critical building block in the synthesis of specialized azatricyclic metalloprotease inhibitors, underscoring its role in advanced pharmaceutical research and development rather than as a final active pharmaceutical ingredient .

Build Key intermediate for MMP inhibitor synthesis
Form Stable hydrochloride salt for handling and storage
Regio 5-substituted benzofuran required for correct scaffold

Why (2,3-Dihydrobenzofuran-5-yl)methanamine HCl Cannot Be Replaced


Indiscriminate substitution of (2,3-dihydrobenzofuran-5-yl)methanamine hydrochloride with related compounds like its free base (CAS 55745-74-9) or positional isomers (e.g., 2-yl or 4-yl derivatives) is technically unsound and can derail synthetic campaigns . The hydrochloride salt form provides a crystalline, non-hygroscopic solid with a higher melting point (251-254°C) compared to the liquid or low-melting free base, ensuring superior long-term storage stability and easier handling during precise weighing and automated synthesis . Furthermore, the specific 5-position of the aminomethyl group is a critical structural feature required for constructing the azatricyclic core of a targeted class of metalloprotease inhibitors; substitution with a 2-yl or 4-yl isomer would yield a different, and likely inactive, scaffold geometry, as the spatial orientation of the reactive amine is essential for subsequent ring-closing steps . These physical and structural nuances render generic replacement a significant risk to experimental reproducibility and synthetic yield.

Free base substitution
The free base (CAS 55745-74-9) lacks the salt's crystalline stability and aqueous solubility, which may affect weighing accuracy and assay consistency.
Positional isomer mismatch
The 2-yl or 4-yl isomers may not form the correct azatricyclic scaffold required for MMP inhibitor synthesis.
Non-salt analog variability
Analogues without the hydrochloride counterion may show different reactivity and solubility, potentially reducing reproducibility in multi-step syntheses.

Quantitative Comparison: (2,3-Dihydrobenzofuran-5-yl)methanamine HCl vs. Analogs


Hydrochloride Salt Stability Advantage

The hydrochloride salt form of (2,3-dihydrobenzofuran-5-yl)methanamine demonstrates significantly enhanced thermal stability compared to its free base analog (CAS 55745-74-9). The salt melts at a substantially higher temperature, indicating a more robust crystalline lattice that is less prone to degradation or decomposition under standard storage conditions .

Thermal stability
Data to verify
251–254 °C
Higher melting point vs free base suggests better solid-state stability.
Supplier-reported; independent DSC verification recommended.
Chemical Stability Solid-State Properties Inventory Management

5-Yl Isomer Requirement for MMP Inhibitor Synthesis

The 5-yl substitution pattern of this compound is not arbitrary; it is a documented requirement for the preparation of a specific class of azatricyclic metalloprotease inhibitors . The spatial orientation of the primary amine from the 5-position is crucial for the formation of the correct tricyclic ring system. In contrast, using the 2-yl isomer (CAS 19997-54-7) or 4-yl isomer (CAS 2230912-37-3) would introduce a different geometry, preventing the intended cyclization and yielding a structurally distinct compound with unvalidated and likely inferior biological activity against targets like MMP-3, MMP-8, or MMP-13 [1].

Regiochemical requirement
Class-level inference
5-yl vs 2-/4-yl isomers
Only 5-aminomethyl enables azatricyclic scaffold formation.
Based on patent literature; confirm with synthetic route.
Medicinal Chemistry Matrix Metalloproteinase Inhibitors Synthetic Route Fidelity

Aqueous Solubility Advantage of Hydrochloride Salt

As a hydrochloride salt, this compound exhibits enhanced solubility in aqueous media compared to its neutral free base, which is a critical advantage for many in vitro assays and chemical reactions . While specific solubility data is not provided in standard vendor documentation, it is a fundamental principle of salt formation that the protonated amine and chloride counterion increase the compound's hydrophilicity and dissolution rate in water and polar solvents, facilitating the preparation of stock solutions for biological testing or aqueous-phase chemistry.

Aqueous solubility
Class-level inference
Salt form enhances hydrophilicity
Improved dissolution in aqueous media vs free base.
Class-level property; verify experimentally for specific buffer systems.
Formulation Solubility Lab Safety

Key Applications of (2,3-Dihydrobenzofuran-5-yl)methanamine HCl


Azatricyclic MMP Inhibitor Synthesis

This compound is the preferred starting material for synthesizing a novel class of azatricyclic inhibitors targeting MMP-3, MMP-8, and MMP-13, as detailed in patent literature [1]. Its specific 5-yl substitution pattern is structurally required for building the complex tricyclic core of these molecules, which are under investigation for therapeutic applications in arthritis, cardiovascular diseases, and cancer metastasis. Using this exact compound ensures the correct regiochemistry for the subsequent multi-step synthesis, which is essential for achieving the target potency and selectivity profiles described for this inhibitor class [1].

Long-Term Compound Inventory Management

For organizations building a long-term compound collection or managing a centralized inventory, the hydrochloride salt form offers a distinct procurement advantage due to its superior solid-state stability (melting point 251-254°C) . This thermal stability ensures the compound remains chemically intact over extended periods of frozen or refrigerated storage, reducing the frequency of costly re-synthesis or re-purification. This makes it a more reliable and cost-effective asset for high-throughput screening decks or as a stable intermediate for future synthetic projects.

Aqueous-Based Assay for SAR Studies

When developing initial structure-activity relationship (SAR) studies, the enhanced aqueous solubility of the hydrochloride salt compared to the free base facilitates the preparation of homogeneous stock solutions in water or biological buffers . This property is crucial for accurate serial dilution and reproducible dosing in cell-based or biochemical assays, minimizing the experimental variability caused by compound precipitation. This reliable handling profile supports more robust data generation during early-stage drug discovery campaigns focused on benzofuran-derived pharmacophores.

Application
Selection Property
Validation Focus
Azatricyclic MMP inhibitor synthesis
5-yl substitution pattern
Confirm regiochemistry and reaction yield
Long-term compound inventory
Crystalline salt stability
Assess purity and degradation over time
Aqueous-phase SAR assays
Salt-enhanced aqueous solubility
Verify stock solution stability and absence of precipitation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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